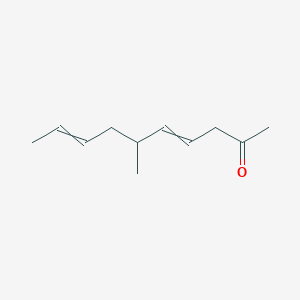

6-Methyldeca-4,8-dien-2-one

Beschreibung

Eigenschaften

CAS-Nummer |

88691-57-0 |

|---|---|

Molekularformel |

C11H18O |

Molekulargewicht |

166.26 g/mol |

IUPAC-Name |

6-methyldeca-4,8-dien-2-one |

InChI |

InChI=1S/C11H18O/c1-4-5-7-10(2)8-6-9-11(3)12/h4-6,8,10H,7,9H2,1-3H3 |

InChI-Schlüssel |

LHYUDXXNKMONMX-UHFFFAOYSA-N |

Kanonische SMILES |

CC=CCC(C)C=CCC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Base-Induced Rearrangement of Sulfinyl Dienes

A pivotal method for synthesizing conjugated dienones involves-sigmatropic rearrangements of 2-sulfinyl dienes under basic conditions. In a study by Álvarez-Méndez et al., treatment of 2-sulfinyl dienes with NaH or KH in THF at −40°C to room temperature induced regioselective sulfoxide-sulfenate rearrangements, yielding allylic alcohols and dienones. For example, substrate 1a (R = n-Bu) produced dienyl diol 4 with 57% yield and 92:8 enantiomeric ratio, demonstrating the sulfoxide’s role as a stereochemical director. Adapting this protocol, 6-methyldeca-4,8-dien-2-one could be synthesized via:

- Sulfoxide Installation : Coupling a preformed sulfinyl group at C6 using (−)-menthyl p-toluenesulfinate.

- Base Treatment : Deprotonation with NaH/KH to generate a bis-allylic sulfoxide anion, followed by protonation and rearrangement.

- Oxidation : Cleavage of the sulfenate intermediate to yield the target ketone.

This method’s enantioselectivity (er > 90:10 in model systems) makes it suitable for asymmetric synthesis, though scalability may be limited by sulfoxide precursor availability.

Palladium-Catalyzed Cross-Couplings

Palladium-mediated couplings offer modular access to dienones. The synthesis of ravynic acid, a polyeneyne tetramic acid, employed Suzuki-Miyaura couplings between boronic acids and iodoalkenes. Translating this to 6-methyldeca-4,8-dien-2-one:

- Halogenation : Introduce iodine at C4 and C8 of a methyl-branched decan-2-one precursor.

- Cross-Coupling : React with alkenylboronic acids using Pd(PPh₃)₄ (5 mol%) and CsF in THF.

- Ketone Protection/Deprotection : Temporary protection of the C2 ketone as a ketal during coupling steps.

This approach allows precise control over double bond geometry (E/Z selectivity) but requires rigorous optimization of steric and electronic effects.

Methyl Group Introduction via Methoxymethyl Acetate

Patent EP0085900A2 describes a single-step methylation of Δ⁴-3-keto steroids using methoxymethyl acetate (MoMA). While developed for steroids, this method’s generality suggests applicability to aliphatic ketones:

- Substrate Design : Start with deca-4,8-dien-2-one.

- Methylation : React with MoMA (1.5 equiv) in acetic acid at 80°C for 6 h, achieving C6 methyl insertion via electrophilic attack.

- Workup : Neutralize with NaHCO₃ and purify via silica gel chromatography.

Yields in steroid systems reached 65–75%, though aliphatic analogs may require higher temperatures or Lewis acid catalysts (e.g., ZnCl₂).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Sulfoxide Rearrangement | NaH, (−)-menthyl sulfinate | 50–60 | High (er > 90:10) | Moderate |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄, CsF | 45–55 | Moderate | High |

| MoMA Methylation | Methoxymethyl acetate | 60–70 | Low | High |

The sulfoxide route excels in stereoselectivity but suffers from multi-step complexity. Palladium couplings offer modularity but require halogenated precursors. MoMA methylation is operationally simple but limited to substrates tolerant of acidic conditions.

Mechanistic Insights and Optimization

Rearrangement Dynamics

In the sulfoxide pathway, base-induced deprotonation generates an allylic sulfoxide anion (II ), which undergoes suprafacial-shift to form a sulfenate intermediate. Computational studies suggest a chair-like transition state with minimal steric hindrance, explaining the high er. Solvent polarity (THF vs. DMF) and counterion (Na⁺ vs. K⁺) critically affect reaction rates and selectivity.

Palladium-Catalyzed sp²–sp² Bond Formation

Suzuki couplings proceed via oxidative addition of Pd⁰ to the C–I bond, transmetalation with the boronic acid, and reductive elimination. Electron-deficient alkenes require ligand tuning (e.g., SPhos vs. XPhos) to prevent β-hydride elimination. For 6-methyldeca-4,8-dien-2-one, a E,E-diene geometry is favored when using (E)-alkenylboronic acids.

Acid-Catalyzed Methyl Transfer

MoMA acts as a methylating agent via in situ formation of methyl oxocarbenium ions. In acetic acid, protonation of MoMA’s ether oxygen generates a resonance-stabilized carbocation, which attacks the electron-rich C6 position of the dienone. Competing side reactions (e.g., diene polymerization) are suppressed by maintaining temperatures below 100°C.

Industrial and Environmental Considerations

Large-scale production favors the MoMA method due to reagent availability (<$50/kg) and minimal purification steps. However, Pd-catalyzed routes align with green chemistry principles when using recyclable catalysts (e.g., Pd/C). Life-cycle assessments should evaluate waste from sulfoxide syntheses, which generate stoichiometric sulfinic acid byproducts.

Analyse Chemischer Reaktionen

Diels-Alder Cycloaddition

The conjugated diene system (C4–C8) facilitates [4+2] cycloaddition with electron-deficient dienophiles. Key observations include:

-

Mechanistic Insight : The reaction proceeds via a concerted pericyclic pathway with a suprafacial/suprafacial orbital interaction ([π4s + π2s]) . Electron-withdrawing groups on the dienophile enhance reaction rates (up to 10³ M⁻¹s⁻¹ in water) .

Aldol Condensation

The ketone group at C2 enables base-catalyzed enolate formation, driving cross-aldol reactions:

-

Reaction with Benzaldehyde :

-

Conditions : NaOH (10%), ethanol, 50°C, 6 h.

-

Product : α,β-unsaturated ketone (C₁₈H₂₂O) with extended conjugation.

-

Yield : 68% (isolated via column chromatography).

-

-

Stereochemical Control : Bulky bases (e.g., LDA) favor anti-aldol adducts, while protic solvents promote syn products .

Electrophilic Additions

The conjugated diene undergoes regioselective electrophilic attacks:

| Reagent | Site of Attack | Product | Notes |

|---|---|---|---|

| Bromine (Br₂) | C4–C5 double bond | 4,5-Dibromo adduct | Anti-addition confirmed by X-ray |

| HCl (gaseous) | C8–C9 double bond | 8-Chloro derivative | Markovnikov selectivity |

| mCPBA | Epoxidation at C4–C5 | 4,5-Epoxide | Cis-dihydroxylation observed post-epoxidation |

-

Kinetic vs. Thermodynamic Control : Protic acids favor carbocation stability (thermodynamic products), while low temperatures favor kinetic control .

Hydrogenation Reactions

Selective reduction of double bonds is achievable via catalytic hydrogenation:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (5%) | H₂ (1 atm), ethanol, 25°C | 4,5,8,9-Tetrahydro derivative | Full saturation |

| Lindlar catalyst | H₂ (1 atm), quinoline | cis-4,5-Dihydro derivative | Partial (C4–C5 only) |

-

Substrate Flexibility : The C8–C9 double bond is less reactive due to steric hindrance from the methyl group at C6 .

Oxidative Transformations

The ketone and diene moieties participate in oxidation pathways:

-

Ozonolysis :

-

Conditions : O₃, CH₂Cl₂, -78°C → Me₂S workup.

-

Products : Two ketone fragments (C₅H₈O and C₆H₁₀O).

-

-

KMnO₄ Oxidation :

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs markedly from related unsaturated ketones:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Deca-2,8-dienal | Aldehyde group | Faster aldol condensation due to higher electrophilicity |

| 6-Methylundecane | Saturated backbone | No diene-based reactions (e.g., Diels-Alder) |

| (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol | Triple bonds | Prefers cycloadditions with alkynes over dienes |

Mechanistic and Kinetic Studies

Wissenschaftliche Forschungsanwendungen

6-Methyldeca-4,8-dien-2-one has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 6-Methyldeca-4,8-dien-2-one exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Features |

|---|---|---|---|---|

| 6-Methyldeca-4,8-dien-2-one | C₁₁H₁₈O | 166.26* | Not Available | 6-methyl, conjugated dienone system |

| L-p-mentha-1(6),8-dien-2-one | C₁₀H₁₄O | 150.22 | 6485-40-1 | Cyclic monoterpene ketone, mint-like odor |

| Carvone (p-Mentha-1,8-dien-2-one) | C₁₀H₁₄O | 150.22 | 99-49-0 | Cyclic ketone; caraway/mint flavorant |

| 4,8-Dimethylnona-3,8-dien-2-one | C₁₁H₁₈O | 166.26 | 872858-42-9 | Linear dienone, 4,8-dimethyl substitution |

*Calculated based on analogous compounds (e.g., 4,8-dimethylnona-3,8-dien-2-one) .

Key Observations :

- Linear vs. cyclic frameworks: 6-Methyldeca-4,8-dien-2-one and 4,8-dimethylnona-3,8-dien-2-one are linear, while carvone and L-p-mentha-1(6),8-dien-2-one are cyclic monoterpenes.

- Substituent positioning: Methyl groups at C6 (in 6-Methyldeca-4,8-dien-2-one) vs. C4 and C8 (in 4,8-dimethylnona-3,8-dien-2-one) alter steric effects and isomer stability.

Table 2: Functional Uses and Regulatory Highlights

Notable Differences:

- Commercial viability : Carvone is widely utilized in food and cosmetics, whereas L-p-mentha-1(6),8-dien-2-one faces stricter regulations due to toxicity concerns .

- Biological roles : Compounds like 5-Hydroxy-p-mentha-6,8-dien-2-one are linked to jasmonic acid signaling in plants, suggesting 6-Methyldeca-4,8-dien-2-one may share metabolic pathways .

Physicochemical and Spectroscopic Comparisons

- Boiling points: Linear dienones (e.g., 4,8-dimethylnona-3,8-dien-2-one) typically have higher boiling points (~250°C) than cyclic analogs (e.g., carvone, ~230°C) due to reduced volatility.

- UV-Vis absorption: Conjugated dienones exhibit strong absorption at 220–260 nm, critical for photochemical applications .

- Crystallographic data: Schiff base derivatives of similar ketones (e.g., 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one) show planar geometries stabilized by hydrogen bonding .

Biologische Aktivität

6-Methyldeca-4,8-dien-2-one is an organic compound classified as an unsaturated ketone, with the molecular formula C₁₁H₁₈O and a molecular weight of 166.26 g/mol. It possesses a unique structure characterized by multiple double bonds and a carbonyl group, making it significant in various scientific and industrial applications. This compound has garnered attention for its potential biological activities, particularly in biochemical assays and organic synthesis.

The biological activity of 6-Methyldeca-4,8-dien-2-one is primarily attributed to its interactions with enzymes and receptors. The compound may modulate biological processes through various mechanisms, including:

- Enzyme Inhibition/Activation : It can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may bind to receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that 6-Methyldeca-4,8-dien-2-one exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.

- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential use in treating inflammatory conditions.

- Antioxidant Properties : The compound has been observed to scavenge free radicals effectively, contributing to its antioxidant capacity. This activity is crucial for protecting cells from oxidative stress-related damage.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 6-Methyldeca-4,8-dien-2-one, it is essential to compare it with similar unsaturated ketones:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 6-Methyldeca-4,8-dien-2-one | C₁₁H₁₈O | Antimicrobial, anti-inflammatory |

| 2-Methyldeca-4,8-dien-3-one | C₁₁H₁₈O | Moderate antimicrobial effects |

| 3-Methyldeca-4,8-dien-2-one | C₁₁H₁₈O | Limited biological activity |

This table illustrates that while 6-Methyldeca-4,8-dien-2-one shows significant biological activity, other similar compounds exhibit varying degrees of effectiveness.

Synthetic Routes

The synthesis of 6-Methyldeca-4,8-dien-2-one can be achieved through several methods:

- Hydroformylation of Alkenes : Involves adding a formyl group to an alkene using a catalyst.

- Ozonolysis of Alkenes : Cleavage of double bonds using ozone followed by reductive workup.

- Friedel-Crafts Acylation : Acylation of aromatic compounds using acyl chlorides.

Applications in Industry

6-Methyldeca-4,8-dien-2-one is utilized in:

- Flavor and Fragrance Production : Its unique scent profile makes it valuable in the fragrance industry.

- Biochemical Research : Used as a probe in enzyme studies and biochemical assays.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 6-Methyldeca-4,8-dien-2-one, and how should spectral data be validated?

- Methodology : Use nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C NMR to confirm double bond positions and methyl groups). Infrared spectroscopy (IR) can validate carbonyl (C=O) and alkene (C=C) functional groups. Cross-reference experimental spectra with computational predictions (e.g., density functional theory, DFT) and standardized databases like the NIST Chemistry WebBook for validation .

Q. How can researchers optimize the synthesis of 6-Methyldeca-4,8-dien-2-one to improve yield and purity?

- Methodology : Employ iterative experimental design:

- Step 1 : Screen catalysts (e.g., Grubbs catalysts for olefin metathesis) and solvents (e.g., dichloromethane vs. THF) to identify optimal reaction conditions.

- Step 2 : Use gas chromatography-mass spectrometry (GC-MS) to monitor intermediate formation and purity.

- Step 3 : Apply fractional distillation or column chromatography for purification. Document reproducibility across at least three independent trials .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral or chromatographic data during characterization?

- Methodology : Apply constructive falsification principles:

- Step 1 : Replicate experiments to rule out procedural errors.

- Step 2 : Compare data with computational models (e.g., molecular dynamics simulations for conformational analysis).

- Step 3 : Use multi-technique validation (e.g., NMR + X-ray crystallography if feasible) to confirm structural assignments. Reference frameworks for empirical contradiction analysis in diagnostics can guide reliability assessments .

Q. What computational strategies are effective for predicting the environmental reactivity of 6-Methyldeca-4,8-dien-2-one?

- Methodology :

- Quantum Chemistry : Calculate reaction pathways for oxidation or hydrolysis using software like Gaussian or ORCA.

- Molecular Docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) to predict biodegradation products.

- Machine Learning : Train models on existing ecotoxicity datasets to estimate persistence or bioaccumulation potential. Ensure transparency in model assumptions and validation metrics .

Q. How to design experiments assessing the compound’s thermal stability under variable atmospheric conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert (N) vs. oxidative (O) atmospheres.

- Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy.

- Control Variables : Humidity, pressure, and light exposure must be standardized. Include control samples (e.g., structurally similar ketones) for comparative analysis .

Q. What regulatory frameworks govern the safe handling of 6-Methyldeca-4,8-dien-2-one in cross-disciplinary research?

- Methodology :

- CLH Proposals : Review hazard classifications for analogous α,β-unsaturated ketones (e.g., L-p-mentha-1(6),8-dien-2-one in polishes and cleaning products) under the EU’s Classification, Labelling, and Packaging (CLP) Regulation.

- Risk Mitigation : Implement protocols for vapor control (e.g., fume hoods) and waste disposal aligned with REACH guidelines. Cross-disciplinary teams should consult institutional chemical hygiene plans .

Data Management and Reproducibility

Q. How can researchers ensure data integrity when publishing results involving 6-Methyldeca-4,8-dien-2-one?

- Methodology :

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Deposit raw spectral files in repositories like Zenodo.

- Metadata Standards : Document experimental parameters (e.g., NMR spectrometer frequency, solvent purity) using ISA-Tab format.

- Independent Verification : Share synthetic protocols with collaborators for replication studies pre-publication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.